Tetrabutylammonium picrate
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Overview
Description
Tetrabutylammonium picrate is a chemical compound formed by the combination of tetrabutylammonium and picrate ions. Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, while picrate is the anion derived from picric acid (2,4,6-trinitrophenol). This compound is known for its use in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium picrate can be synthesized through the reaction of tetrabutylammonium hydroxide with picric acid. The reaction typically occurs in an organic solvent such as 4-methyl-2-pentanone (MIBK) at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium picrate undergoes various types of chemical reactions, including:
Oxidation: The picrate ion can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the picrate ion can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the picrate ion can lead to the formation of nitro derivatives, while reduction can yield aminophenol derivatives.
Scientific Research Applications
Tetrabutylammonium picrate has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of tetrabutylammonium picrate involves its interaction with molecular targets through ionic and hydrogen bonding. The picrate ion can form strong hydrogen bonds with various functional groups, while the tetrabutylammonium cation can interact with negatively charged sites on molecules. These interactions facilitate the compound’s effects in chemical reactions and biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium picrate is unique due to the presence of the picrate ion, which imparts distinct chemical properties such as strong electron-withdrawing effects and the ability to form stable complexes with various molecules. This makes it particularly useful in specific chemical reactions and applications where other tetrabutylammonium salts may not be as effective .
Properties
CAS No. |
914-45-4 |
---|---|
Molecular Formula |
C22H38N4O7 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
tetrabutylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C16H36N.C6H3N3O7/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-16H2,1-4H3;1-2,10H/q+1;/p-1 |
InChI Key |
HATVYMZYGANAFO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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